molecular formula C3H6N3O5P-2 B1262726 Phosphonatoguanidiniumylacetate(2-)

Phosphonatoguanidiniumylacetate(2-)

Cat. No.: B1262726
M. Wt: 195.07 g/mol
InChI Key: UUZLOPBEONRDRY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonatoguanidiniumylacetate(2−) is a dianionic organic compound characterized by a unique combination of functional groups: a phosphonate (-PO₃²⁻), guanidiniumyl (-C(NH₂)₃⁺), and acetate (-CH₂COO⁻) moieties. Its exact mass is 195.00178 Da, as confirmed by high-resolution mass spectrometry (HRMS) studies . While its specific biological or industrial applications remain under investigation, its structural complexity suggests relevance in catalysis, molecular recognition, or as a synthetic intermediate in organophosphorus chemistry.

Properties

Molecular Formula

C3H6N3O5P-2

Molecular Weight

195.07 g/mol

IUPAC Name

2-[amino-(phosphonatoamino)methylidene]azaniumylacetate

InChI

InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11)/p-2

InChI Key

UUZLOPBEONRDRY-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Isobaric Compounds (Exact Mass: 195.00178 Da)

Compound Name Functional Groups/Key Features Structural Uniqueness vs. Phosphonatoguanidiniumylacetate(2−)
Phosphonatoguanidiniumylacetate(2−) Phosphonate, guanidiniumyl, acetate Combines charged phosphonate and guanidiniumyl groups; potential for zwitterionic behavior.
L-Idonate Carboxylate, hydroxyl, chiral center Optically active; predominant at physiological pH (7.3) . Lacks phosphorus.
L-Galactonate Carboxylate, hydroxyl (galactonic acid conjugate base) Derived from L-galactonic acid; involved in vitamin C biosynthesis pathways.
3,4-Dihydroxyphenylpyruvate 2-oxo monocarboxylate, catechol moiety Aromatic ring with adjacent hydroxyl groups; intermediate in tyrosine metabolism.
(E)-2-Amino-5-phosphonopent-3-enoic acid Phosphonate, α-amino acid backbone Phosphonate analog of glutamate; potential NMDA receptor modulation.
3-Hydroxy-2-methylpyridine-4,5-dicarboxylate Pyridine ring, dicarboxylate, hydroxyl Heterocyclic aromatic system; possible role in metal chelation.

Key Findings:

Functional Group Diversity : Unlike L-idonate or L-galactonate, Phosphonatoguanidiniumylacetate(2−) incorporates a phosphonate group, enhancing its capacity for electrostatic interactions and metal coordination.

Charge Distribution : The guanidiniumyl group introduces a cationic center, contrasting with the purely anionic or neutral profiles of compounds like 3,4-dihydroxyphenylpyruvate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonatoguanidiniumylacetate(2-)
Reactant of Route 2
Phosphonatoguanidiniumylacetate(2-)

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